molecular formula C17H26N2O4 B5901948 N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide

N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide

Cat. No. B5901948
M. Wt: 322.4 g/mol
InChI Key: BSSCBGZCWHDOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide, commonly known as OXA-239, is a chemical compound that has gained significant attention in the field of scientific research. OXA-239 belongs to a class of compounds known as protease inhibitors, which are used to inhibit the activity of proteases, enzymes that break down proteins.

Mechanism of Action

OXA-239 works by inhibiting the activity of proteases, which are enzymes that break down proteins. In particular, OXA-239 inhibits the activity of proteases that are involved in the replication of viruses such as HCV and HIV. By inhibiting the activity of these proteases, OXA-239 prevents the viruses from replicating and spreading.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OXA-239 vary depending on the specific disease being targeted. In the case of HCV and HIV, OXA-239 has been shown to significantly reduce viral replication. In the case of cancer, OXA-239 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of OXA-239 is its specificity for proteases involved in disease processes. This specificity allows for targeted inhibition of these proteases, reducing the risk of off-target effects. Additionally, OXA-239 has been found to have a low toxicity profile in animal studies. However, one limitation of OXA-239 is its relatively low potency compared to other protease inhibitors.

Future Directions

There are several future directions for research on OXA-239. One area of focus is the development of more potent analogs of OXA-239 with improved efficacy. Another area of focus is the investigation of OXA-239 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to investigate the long-term safety and efficacy of OXA-239 in animal models and clinical trials.

Synthesis Methods

The synthesis method for OXA-239 involves the reaction of 2-methoxyphenol with 2-chloro-1-methylethylamine to form 2-(2-methoxyphenoxy)-1-methylethylamine. This intermediate is then reacted with 2-aminooxazoline to produce OXA-239.

Scientific Research Applications

OXA-239 has been extensively studied for its potential use in the treatment of various diseases, including cancer and viral infections. OXA-239 has been shown to inhibit the activity of proteases that are involved in the replication of viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Additionally, OXA-239 has been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[1-(2-methoxyphenoxy)propan-2-yl]-3-(oxazinan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-14(13-22-16-8-4-3-7-15(16)21-2)18-17(20)9-11-19-10-5-6-12-23-19/h3-4,7-8,14H,5-6,9-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSCBGZCWHDOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1OC)NC(=O)CCN2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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